![molecular formula C12H9N3O2 B2598324 4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol CAS No. 443636-20-2](/img/structure/B2598324.png)

4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

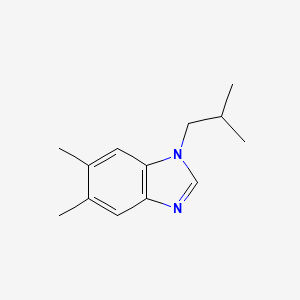

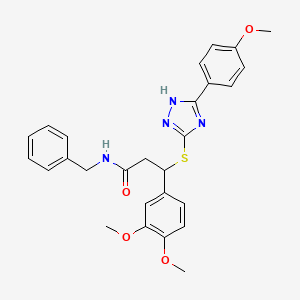

“4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol” is a compound that contains an oxazolo[4,5-b]pyridine core . Oxazolo[4,5-b]pyridines are known to be one of the most attractive bicyclic hetero-aromatic motifs, with analgesic, anti-inflammatory, anti-pyretic, and antifungal properties .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, acetylation and benzoylation of oxazolo[4,5-b]pyridin-2(3H)-ones, 2-phenyloxazolo[4,5-b]pyridines were realized via reactions catalyzed with palladium .

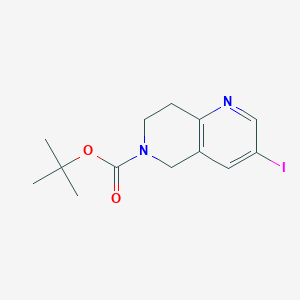

Molecular Structure Analysis

The molecular formula of “this compound” is C12H9N3O2 . The InChI string is InChI=1S/C12H9N3O2/c13-7-1-2-10 (16)8 (5-7)12-15-9-6-14-4-3-11 (9)17-12/h1-6,16H,13H2 . The Canonical SMILES is C1=CC (=C (C=C1N)C2=NC3=C (O2)C=CN=C3)O .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 227.22 g/mol . It has a XLogP3 value of 1.4, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

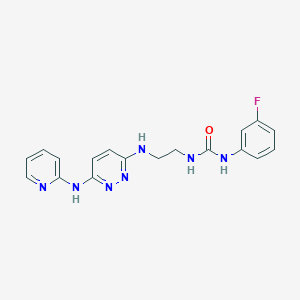

Synthesis and Structural Insights

4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol serves as a key precursor in the synthesis of biologically significant compounds through innovative reactions. One notable application involves the facile synthesis of 2-aminothiazolo[5,4-b]pyridines and 2-aminobenzoxazoles, achieved via acid-catalyzed cyclization of thioureas. This method showcases the versatility of this compound derivatives in constructing complex heterocyclic frameworks efficiently (Hae-Young Park Choo et al., 2005).

Another pivotal application is the synthesis of oxazolo[4,5-b]pyridines, catalyzed by Bi(III) salts under solvent-free conditions. This method highlights the compound's role in generating various heterocycles, emphasizing its significance in green chemistry due to its high conversion rates and the employment of non-toxic catalysts (Iraj Mohammadpoor-Baltork et al., 2007).

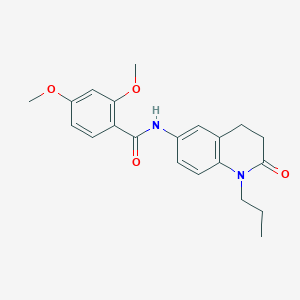

Antimicrobial and Photophysical Properties

The compound also finds applications in the synthesis of materials with notable antimicrobial and photophysical properties. For instance, oligo-4-[(pyridine-3-yl-methylene) amino] phenol, derived from the oxidative polycondensation of this compound, exhibits significant antimicrobial activity. This demonstrates the compound's potential in the development of new antimicrobial agents (I. Kaya et al., 2006).

Moreover, the synthesis of photophysically active derivatives, such as 3-amino-4-arylpyridin-2(1Н)-ones from oxazolo[5,4-b]pyridin-2(1H)-ones, underscores the compound's utility in creating phosphors with high quantum yields. These findings reveal the structural and functional diversity achievable with this compound, paving the way for its application in materials science (A. Shatsauskas et al., 2019).

Direcciones Futuras

Oxazole derivatives, including “4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol”, have shown a wide range of pharmacological activities and are considered as functional lead molecules in modern medicinal chemistry . Therefore, future research could focus on the design and synthesis of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

Propiedades

IUPAC Name |

4-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c13-7-3-4-9(16)8(6-7)12-15-11-10(17-12)2-1-5-14-11/h1-6,16H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOOZFNJFQWFMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]urea](/img/structure/B2598242.png)

![N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2598243.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2598245.png)

![9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2598250.png)

![Tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2598258.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2598260.png)

![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)